bicyclo-PGE2
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-7-[(1R,3aS,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/b6-4-/t14-,15-,16?,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGCZPIJMGKLVTQ-PAJBVNRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1[C@H]2CC(=O)[C@@H]([C@H]2CCC1=O)C/C=C\CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801348013 | |
| Record name | Bicyclo-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74158-09-1 | |
| Record name | Bicyclo-Prostaglandin E2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801348013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Pathophysiological Implications and Disease Associations
Role in Inflammatory Processes and Immune Responses
PGE2, and by extension its metabolite Bicyclo PGE2, is a central figure in the landscape of inflammation and immunity. It is deeply involved in orchestrating the classic signs of inflammation, including redness, swelling, and pain, by increasing blood flow and vascular permeability. nih.govjrd.or.kr However, its role is not purely pro-inflammatory; it also exhibits potent immunomodulatory and, in some contexts, anti-inflammatory properties, highlighting a complex, dual function in the inflammatory process. nih.govnih.gov
Bicyclo PGE2 levels reflect the profound influence of its parent compound, PGE2, on the intricate network of cytokines and the diverse functions of immune cells. PGE2 exerts a pleiotropic effect, capable of both suppressing and stimulating immune responses by acting on various immune cell types through its E-prostanoid (EP) receptors. nih.govnih.gov
T Helper (Th) Cells: PGE2 can selectively modulate the cytokine secretion profiles of T helper lymphocytes. It has been shown to inhibit the production of Th1-associated cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), while leaving Interleukin-4 (IL-4) production unaffected at low concentrations and even up-regulating Interleukin-5 (IL-5) production. semanticscholar.org This suggests a role for PGE2 in shifting the immune response from a Th1 (cell-mediated immunity) to a Th2 (humoral immunity) phenotype. jrd.or.kr
Dendritic Cells (DCs): As potent antigen-presenting cells, DCs are critical for initiating T-cell responses. PGE2 is a key factor in the maturation and migration of DCs. It helps induce a migratory phenotype, allowing DCs to travel to lymph nodes to prime naïve T cells. nih.govnih.gov However, it can also down-regulate the expression of Major Histocompatibility Complex (MHC) Class II molecules, potentially impeding antigen presentation. researchgate.net
Macrophages: In macrophages, PGE2's influence on cytokine production is complex. It can inhibit the synthesis of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and IL-12. jrd.or.kr Conversely, it can stimulate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). jrd.or.kr This positions PGE2 as a modulator that can restrain excessive inflammation. jrd.or.kr
Natural Killer (NK) Cells: The cytotoxic effects and cytokine generation of NK cells, which are important for anti-tumor and anti-viral immunity, can be inhibited by PGE2. frontiersin.org
| Immune Cell Type | Effect of Prostaglandin (B15479496) E2 | Key Cytokines Modulated | Reference |
| T Helper (Th) Cells | Shifts response from Th1 to Th2 phenotype | ↓ IL-2, ↓ IFN-γ, ↑ IL-5 | jrd.or.krsemanticscholar.org |
| Dendritic Cells (DCs) | Promotes maturation and migration; can impede antigen presentation | ↑ IL-10, ↓ MHC-II expression | nih.govnih.govresearchgate.net |
| Macrophages | Inhibits pro-inflammatory cytokines; stimulates anti-inflammatory cytokines | ↓ TNF-α, ↓ IL-1β, ↓ IL-12, ↑ IL-10 | jrd.or.kr |
| Natural Killer (NK) Cells | Inhibits cytotoxic function and cytokine production | Not specified | frontiersin.org |
The measurement of Bicyclo PGE2 provides a window into the activity of the COX-2 enzyme, which is a hallmark of inflammatory processes. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced by inflammatory stimuli and is the primary driver of prostaglandin production during inflammation. mdpi.comnih.gov
In models of acute inflammation , PGE2 contributes significantly to the initial response. It acts as a potent vasodilator, increasing local blood flow and contributing to the redness (erythema) and swelling (edema) characteristic of acute inflammation. nih.govresearchgate.net It also sensitizes peripheral nerve endings to pain stimuli. nih.gov
In the context of chronic inflammation , which underlies diseases like cancer and vascular disorders, PGE2 plays a role in both the transition to and maintenance of the chronic state. researchgate.net It can amplify cytokine signaling and contribute to tissue remodeling processes such as angiogenesis and fibrosis. researchgate.net A positive feedback loop involving COX-2, PGE2, the EP2 receptor, and the transcription factor NF-κB has been identified as a crucial mechanism for regulating chronic inflammation in disease lesions. researchgate.net This sustained inflammatory signaling, reflected in elevated Bicyclo PGE2 levels, can perpetuate tissue damage. researchgate.net
Biomarker Potential in Disease States
Given its stability and its direct correlation with the production of the potent mediator PGE2, Bicyclo PGE2 has emerged as a valuable biomarker in various disease states. mdpi.com Its systemic levels can provide insights into the underlying inflammatory and pathological processes, aiding in diagnosis, prognosis, and understanding disease severity.
The role of PGE2 in cardiovascular disease is multifaceted, with both detrimental and protective effects being reported. nih.gov PGE2 is implicated in the chronic inflammatory process of atherosclerosis, where it is overexpressed in macrophages within atherosclerotic plaques. nih.gov It can influence blood pressure by exerting both vasodilatory and vasoconstrictory actions, depending on which EP receptor it binds to. nih.gov While research into Bicyclo PGE2 as a specific cardiovascular biomarker is ongoing, its utility lies in its ability to reflect the systemic inflammatory state driven by COX-2, a key player in cardiovascular pathologies. nih.govnih.gov
In oncology, elevated production of PGE2 is frequently linked to a poor prognosis in several human cancers, including colorectal, breast, lung, and head and neck cancers. frontiersin.org PGE2 is a pivotal player in the tumor microenvironment, where it promotes cancer progression through multiple mechanisms: semanticscholar.orgnih.govresearchgate.net
Increased Tumor Growth and Invasion: PGE2 supports tumor cell proliferation and survival. nih.gov
Suppression of Anti-Tumor Immunity: It helps tumors evade the immune system by inhibiting the function of cytotoxic T cells and NK cells and promoting the accumulation of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs). nih.govfrontiersin.org
Angiogenesis: It can induce the formation of new blood vessels that supply the tumor. nih.gov
Given these pro-tumoral activities, the measurement of Bicyclo PGE2 can serve as a prognostic biomarker, with higher levels potentially indicating a more aggressive tumor phenotype and a greater degree of immune suppression within the tumor microenvironment. frontiersin.orgsemanticscholar.org
Research in infectious diseases has highlighted a significant role for Bicyclo PGE2 as a biomarker, particularly in malaria caused by Plasmodium falciparum. nih.govnih.gov Studies have demonstrated an inverse relationship between systemic Bicyclo PGE2 levels and the severity of malaria. nih.govduke.edu
Cerebral Malaria and Malarial Anemia: Suppressed levels of Bicyclo PGE2 have been consistently associated with increased clinical severity in cerebral malaria and severe malarial anemia. unm.edunih.govnih.gov Children with asymptomatic parasitemia tend to have the highest levels, whereas those with cerebral malaria show significantly lower levels, suggesting a potential protective role for PGE2 in uncomplicated malaria. unm.edu
Indicator of Disease Severity: The suppression of circulating Bicyclo PGE2 is significantly associated with reduced hemoglobin levels in children with malaria, making it a valid biomarker for disease severity. frontiersin.orgnih.gov This association holds true even in the context of co-infections with bacteremia or HIV-1. nih.govnih.gov
These findings suggest that monitoring Bicyclo PGE2 levels could help identify children at higher risk for severe malaria outcomes and improve the understanding of the molecular pathways influencing the disease's pathogenesis. nih.gov
| Disease Area | Role of Bicyclo PGE2 / PGE2 | Biomarker Indication | Key Findings | Reference |
| Cardiovascular Disease | Involved in atherosclerosis and blood pressure regulation. | Reflects systemic inflammation. | PGE2 is overexpressed in atherosclerotic plaques. | nih.gov |
| Oncology | Promotes tumor growth, immune evasion, and angiogenesis. | Prognostic marker for poor outcomes. | High PGE2 levels are linked to aggressive cancers and immunosuppression. | frontiersin.orgsemanticscholar.orgnih.gov |
| Malaria | Levels are inversely correlated with disease severity. | Marker of disease severity and potential protective immunity. | Suppressed Bicyclo PGE2 is associated with cerebral malaria and severe anemia. | unm.edufrontiersin.orgnih.gov |
Infectious Disease Research: Malaria as a Case Study
Correlation with Disease Severity and Clinical Outcomes
The concentration of bicyclo prostaglandin E2 (bicyclo-PGE2), a stable metabolite of prostaglandin E2 (PGE2), has been identified as a significant biomarker correlated with the severity and clinical outcomes of certain diseases, particularly in the context of infectious and inflammatory conditions.
In studies of children with severe malarial anemia (SMA), a life-threatening complication of Plasmodium falciparum infection, systemic levels of this compound were found to be significantly reduced compared to children with uncomplicated malaria. nih.govnih.gov Research demonstrated a significant positive correlation between hemoglobin levels and both plasma and urinary concentrations of this compound. nih.gov Specifically, children diagnosed with SMA presented with markedly lower plasma and urinary this compound/creatinine (B1669602) ratios. nih.govnih.gov This reduction in systemic this compound was associated with inefficient erythropoiesis, a key feature of SMA. nih.gov The data suggest that lower levels of this prostaglandin metabolite are linked to a more severe disease phenotype in pediatric malaria.
In the context of necrotizing enterocolitis (NEC), a serious inflammatory intestinal disease in premature infants, the parent compound PGE2 has been shown to ameliorate disease severity. nih.gov In an experimental NEC model, administration of PGE2 led to a decrease in the incidence of NEC, reduced weight loss, and improved survival rates. nih.gov These findings suggest that adequate levels of PGE2, which would be reflected in its metabolite this compound, are associated with better clinical outcomes in this disease.
Furthermore, investigations using a dextran (B179266) sodium sulfate (B86663) (DSS) model of experimental colitis have shown that a reduction in PGE2 levels is associated with enhanced colonic injury, increased mucosal ulceration, and higher expression of pro-inflammatory cytokines. nih.gov This indicates that decreased PGE2 synthesis, and consequently lower this compound levels, correlates with more severe intestinal inflammation.
Table 1: Correlation of this compound/PGE2 Levels with Disease Severity
Influence on Erythropoiesis and Immune Modulation
This compound levels are directly implicated in the regulation of red blood cell production (erythropoiesis) and the modulation of the immune system.
Erythropoiesis: Research in children with severe malarial anemia has established a clear link between reduced systemic this compound and inefficient erythropoiesis. nih.govnih.gov A key finding was that decreased levels of this compound/creatinine were significantly associated with a low reticulocyte production index, a measure of poor red blood cell production in response to anemia. nih.gov This suggests that the COX-2-PGE2 pathway, whose activity is reflected by this compound levels, is crucial for an effective erythropoietic response during hemolytic infections like malaria. The study further demonstrated that the malarial pigment, hemozoin, contributes to the downregulation of COX-2 and subsequent reduction in PGE2, thereby impairing erythropoiesis. nih.govnih.gov While some studies indicate that PGE2 can enhance the proliferation of erythroid progenitors, its precise role in the broader context of hematopoiesis is complex. osti.govfrontiersin.org
Immune Modulation: As a stable metabolite of PGE2, this compound reflects the significant immunomodulatory functions of its parent compound. PGE2 is a key mediator that can suppress aspects of the host's immune response. nih.gov It selectively inhibits the effector functions of macrophages and neutrophils, as well as type-1 immunity driven by Th1 cells, cytotoxic T lymphocytes (CTLs), and Natural Killer (NK) cells. nih.govmdpi.com
In the context of cancer, PGE2 secreted by tumor cells helps create an immunosuppressive microenvironment. news-medical.net It can bind to EP2 and EP4 receptors on the surface of T cells, which collapses the T cell response and allows the tumor to progress. news-medical.net Specifically, PGE2 inhibits the development of stem-like T cells into cytotoxic T cells that are essential for attacking cancer. news-medical.net It also suppresses the production of certain cytokines and the function of NK cells. nih.govnih.gov Conversely, PGE2 promotes the activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells, which further dampen anti-tumor immunity. nih.govmdpi.com
Table 2: Effects of PGE2 (Reflected by this compound) on Immune Cells
Other Disease Model Investigations
The role of the cyclooxygenase-PGE2 pathway, and by extension its metabolite this compound, has been explored in various other disease models, particularly in neurodegenerative and inflammatory gastrointestinal diseases.
In transgenic mouse models of Alzheimer's disease, the inflammatory cyclooxygenase-PGE2 pathway is implicated in the brain's immune response to accumulating amyloid-beta peptides. nih.govresearchgate.net Studies have shown that PGE2 levels can be elevated in the cerebrospinal fluid of patients with early Alzheimer's, highlighting its role as a potential inflammatory agent in the preclinical stages of the disease. nih.gov The specific actions of PGE2 are mediated through its different receptors (EP1-4), which can either enhance or reduce the inflammatory response and impact the clearance of amyloid-beta. nih.govresearchgate.net
In models of intestinal inflammation and tumorigenesis, PGE2 demonstrates a complex, often protective role in maintaining tissue homeostasis. In the dextran sodium sulfate (DSS) model of colitis, genetic deletion of enzymes responsible for PGE2 synthesis leads to more severe acute injury and impaired recovery. nih.gov This suggests a protective function for PGE2 in the intestinal mucosa. In the ApcMin/+ mouse model, which is prone to intestinal polyps, the interplay between inflammation and PGE2 levels was shown to impact tumor development. nih.gov
Additionally, in experimental models of necrotizing enterocolitis (NEC), PGE2 has been investigated for its role in regulating intestinal blood flow and inflammation. nih.gov Research in these models indicates that PGE2 can alleviate disease severity by promoting intestinal microcirculatory perfusion through the eNOS signaling pathway. nih.gov
Analytical Methodologies for Bicyclo Prostaglandin E2 Quantification
Immunoanalytical Techniques
Immunoanalytical techniques are widely employed for the quantification of Bicyclo Prostaglandin (B15479496) E2, offering high sensitivity and specificity. These methods rely on the principle of competitive binding between the target analyte and a labeled tracer for a limited number of antibody binding sites.
Enzyme Immunoassay (EIA) and Enzyme-Linked Immunosorbent Assay (ELISA) Applications
Enzyme Immunoassays (EIAs) and Enzyme-Linked Immunosorbent Assays (ELISAs) are common methods for the quantification of prostaglandins (B1171923). While direct assays for Bicyclo Prostaglandin E2 are less common, these techniques are frequently used to measure its precursor, Prostaglandin E2 (PGE2), and its metabolites, which are then chemically converted to the stable bicyclo form for accurate measurement.
The general principle of these competitive assays involves PGE2 in a sample competing with a fixed amount of enzyme-labeled PGE2 (e.g., horseradish peroxidase-conjugated PGE2) for binding sites on a specific monoclonal antibody. rndsystems.com The antibody is typically immobilized on a microplate. rndsystems.com After an incubation period, unbound components are washed away, and a substrate is added. The enzyme converts the substrate into a colored product, and the intensity of the color is inversely proportional to the concentration of PGE2 in the sample. rndsystems.com The concentration is then determined by comparing the absorbance to a standard curve. raybiotech.com
Commercially available ELISA kits for PGE2 offer varying levels of sensitivity and incubation times. For instance, some kits can detect PGE2 levels as low as 13 pg/ml, with an assay range of 7.8-1,000 pg/ml. caymanchem.com Another kit has a sensitivity of 6.88 pg/mL. abcam.com These kits have been validated for use in various biological matrices, including serum, plasma, urine, and cell culture supernatants. rndsystems.comarborassays.com
A key consideration in the application of these assays for Bicyclo PGE2 is the initial conversion of the unstable primary metabolite of PGE2, 13,14-dihydro-15-keto-PGE2 (PGEM), into the stable Bicyclo Prostaglandin E2. caymanchem.combiomol.com This is typically achieved by alkali treatment of the sample before performing the immunoassay. nih.gov This conversion circumvents the instability issues of PGEM, allowing for a more reliable estimation of in vivo PGE2 production. caymanchem.comnih.gov
Table 1: Comparison of Commercial PGE2 ELISA Kits
| Feature | Kit A | Kit B | Kit C |
| Assay Principle | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Sensitivity | 13 pg/ml caymanchem.com | 27.5 pg/mL (regular) rndsystems.com | 6.88 pg/mL abcam.com |
| Assay Range | 7.8-1,000 pg/ml caymanchem.com | 39.0 - 2,500 pg/mL rndsystems.com | Not Specified |
| Sample Types | Urine, plasma, tissue culture supernatants caymanchem.com | Cell culture supernates, serum, plasma, urine rndsystems.com | Cell Lysate and Tissue Extract abcam.com |
| Incubation Time | 18 hours caymanchem.com | 2.5 hours (regular) rndsystems.com | 90 minutes abcam.com |
Radioimmunoassay (RIA) for Metabolite Detection
Radioimmunoassay (RIA) is a highly sensitive and specific technique that has been developed for the direct measurement of Bicyclo Prostaglandin E2, often referred to as bicyclo-PGEM in the context of these assays. nih.gov This method addresses the unreliability of measuring primary prostaglandins in plasma due to their rapid metabolism. oup.compsu.edu The principal circulating metabolite of PGE2, 13,14-dihydro-15-keto-PGE2 (PGEM), is unstable. nih.gov Alkalinization of plasma samples uniformly converts PGEM and its degradation products into the stable Bicyclo Prostaglandin E2, which can then be reliably quantified. nih.govoup.compsu.edu
A typical RIA for Bicyclo Prostaglandin E2 utilizes a rabbit antiserum raised against bicyclo-PGEM and a radiolabeled tracer, which is produced by the alkalinization of tritiated PGEM. nih.govoup.com The assay is a competitive binding assay where the unlabeled Bicyclo Prostaglandin E2 in the sample competes with the radiolabeled tracer for binding to the antibody. nih.gov A significant advantage of this RIA is that it is a direct assay, meaning it does not require prior chromatographic or extraction steps, simplifying the procedure. nih.govoup.com
The sensitivity of the RIA for Bicyclo Prostaglandin E2 is noteworthy, with a least detectable mass of 1 pg. nih.govpsu.edu The assay demonstrates high specificity, with cross-reactivities against other prostanoids being less than 1%. nih.govpsu.edu It is also accurate and reproducible, with intra- and inter-assay coefficients of variation reported as 9.8% and 15.3%, respectively. nih.govpsu.edu This reliable methodology has enabled studies on the in vivo significance of PGE2 in various physiological and pathological conditions in humans and other species. nih.gov
Table 2: Performance Characteristics of Bicyclo Prostaglandin E2 RIA
| Parameter | Value | Reference |
| Least Detectable Mass | 1 pg | nih.govpsu.edu |
| 50% Binding Displacement | 15 pg | nih.govpsu.edu |
| Cross-reactivity (vs. other prostanoids) | < 1% | nih.govpsu.edu |
| Intra-assay Coefficient of Variation | 9.8% | nih.govpsu.edu |
| Inter-assay Coefficient of Variation | 15.3% | nih.govpsu.edu |
Chromatographic and Mass Spectrometric Approaches
Chromatographic and mass spectrometric techniques offer high selectivity and sensitivity for the quantification of Bicyclo Prostaglandin E2 and its related metabolites, providing a powerful alternative to immunoassays.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive method for the simultaneous analysis of various prostanoids, including the metabolites of PGE2. nih.govresearchgate.net While direct analysis of Bicyclo Prostaglandin E2 by LC-MS/MS is not as commonly reported as for its precursor PGE2, the principles of the technique are applicable. The method allows for the separation, identification, and quantification of structurally similar compounds without the need for derivatization. nih.govresearchgate.net
In a typical LC-MS/MS workflow for prostaglandin analysis, the sample undergoes an extraction process, often solid-phase extraction, to isolate the analytes of interest. nih.gov The extracted sample is then injected into a liquid chromatograph, where the compounds are separated on a column, such as a C18 or phenyl-hexyl column. nih.govnih.gov The separated compounds then enter the mass spectrometer, where they are ionized (commonly using negative ion electrospray ionization) and fragmented. nih.gov The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion to product ion transition for each analyte. nih.gov
For PGE2 and its isomers, which have the same molecular weight, chromatographic separation is crucial for accurate quantification. nih.govnih.gov The use of stable isotope-labeled internal standards, such as deuterated PGE2 (d4-PGE2), is essential to correct for any sample loss during preparation and for variations in instrument response. nih.govnih.gov The method can achieve a high degree of linearity over a wide concentration range and low limits of detection, often in the picogram per milliliter range. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Considerations
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the quantification of prostaglandins, though it often involves more laborious sample preparation compared to LC-MS/MS. nih.gov A significant consideration for the analysis of non-volatile compounds like prostaglandins by GC-MS is the necessity for derivatization to increase their volatility and thermal stability. nih.govulisboa.pt
For the analysis of PGE2, a stable isotope dilution assay using capillary column GC with negative ion chemical ionization mass spectrometry (GC-NICIMS) has been described. nih.gov This method involves extraction of PGE2 from the sample, followed by further purification steps. nih.gov The prostaglandin is then derivatized to a pentafluorobenzyl ester-methoxime-trimethylsilyl ether before being analyzed by GC-MS. nih.gov Quantification is achieved by monitoring specific fragment ions for the analyte and its deuterated internal standard. nih.gov While this method can achieve very low detection limits, the multi-step sample preparation and derivatization process can be time-consuming. nih.govnih.gov
Sample Preparation and Stability Considerations for Accurate Measurement
Accurate quantification of Bicyclo Prostaglandin E2 is critically dependent on appropriate sample handling and preparation, primarily due to the instability of its precursor metabolites. nih.gov The principal circulating metabolite of PGE2, 13,14-dihydro-15-keto-PGE2 (PGEM), is chemically unstable, which has historically hindered the development of reliable assays for PGE2 metabolism. caymanchem.comnih.gov
To overcome this, a key step in sample preparation is the conversion of PGEM and its degradation products into the stable Bicyclo Prostaglandin E2. This is achieved through alkalinization of the plasma or other biological fluid sample. nih.govoup.compsu.edu This base-catalyzed transformation provides a stable analyte that accurately reflects the in vivo levels of the primary PGE2 metabolite. caymanchem.combiomol.com
General recommendations for sample collection for prostaglandin analysis include the immediate addition of a cyclooxygenase inhibitor, such as indomethacin, to prevent the ex vivo formation of prostaglandins. arborassays.com Blood samples are typically collected in chilled tubes containing an anticoagulant like EDTA, and the plasma should be separated promptly by centrifugation at low temperatures. oup.com For long-term storage, samples are generally kept at -70°C or -80°C. rndsystems.comarborassays.com
For methods like LC-MS/MS and GC-MS, a sample extraction step is usually required to remove interfering substances from the biological matrix. nih.govnih.gov Solid-phase extraction (SPE) using C18 reverse-phase columns is a common technique. rndsystems.comsigmaaldrich.com The sample is acidified and passed through the column, which retains the prostaglandins. After washing the column to remove impurities, the prostaglandins are eluted with an organic solvent. rndsystems.comsigmaaldrich.com
Table 3: Summary of Sample Preparation and Stability Considerations
| Step | Consideration | Rationale |
| Sample Collection | Addition of cyclooxygenase inhibitor (e.g., indomethacin) | Prevents ex vivo synthesis of prostaglandins. arborassays.com |
| Use of chilled tubes and prompt centrifugation | Minimizes enzymatic degradation. oup.com | |
| Analyte Stabilization | Alkalinization of the sample | Converts unstable PGEM to stable Bicyclo Prostaglandin E2. caymanchem.comnih.gov |
| Storage | Freezing at -70°C or -80°C | Ensures long-term stability of the analyte. rndsystems.comarborassays.com |
| Extraction (for chromatographic methods) | Solid-phase extraction (SPE) | Removes interfering substances and concentrates the analyte. rndsystems.comsigmaaldrich.com |
Standardization and Normalization Strategies in Clinical Research (e.g., Creatinine (B1669602) Normalization)
In clinical research, the accurate quantification of biomarkers like bicyclo prostaglandin E2 (bicyclo PGE2) is essential for obtaining reliable and comparable results. However, the concentration of analytes in biological fluids, particularly urine, can vary significantly due to factors such as hydration status and differences in metabolic rates among individuals. To address these variations, standardization and normalization strategies are employed to ensure that the measured levels of bicyclo PGE2 accurately reflect its systemic production rather than fluctuations in sample dilution.
The most widely accepted and utilized method for normalizing urinary biomarker levels is creatinine normalization. mdpi.com Creatinine, a breakdown product of creatine (B1669601) phosphate (B84403) in muscle, is released into the bloodstream and cleared by the kidneys at a relatively constant rate in individuals with normal renal function. mdpi.com Its concentration in urine is therefore inversely proportional to the volume of urine excreted. mdpi.com By expressing the concentration of bicyclo PGE2 as a ratio to the concentration of creatinine in the same sample (e.g., pg/mg of creatinine), researchers can effectively correct for variations in urine dilution. nih.govnih.gov This practice is considered the gold standard for normalization in biomarker studies. mdpi.com
The rationale for this approach is that it accounts for differences in hydration, ensuring that a highly concentrated or dilute urine sample does not lead to a misinterpretation of the actual biomarker production. nih.gov This is crucial when comparing biomarker levels across different individuals or within the same individual over time.
Several clinical studies have successfully employed creatinine normalization to investigate the role of PGE2 in various pathological conditions by measuring its stable metabolite, bicyclo PGE2. For instance, in studies examining the pathogenesis of malaria, researchers measured bicyclo PGE2 in both plasma and urine and expressed the levels relative to creatinine to account for differences in hydration status. nih.govnih.gov This allowed for a more accurate comparison between different patient groups.
One such study investigated the impact of co-infections on PGE2 production in children with P. falciparum malaria. The levels of bicyclo PGE2 were assayed and then normalized to creatinine concentrations. nih.gov The findings revealed significant differences between patient groups that might have been obscured without this normalization.
Below is an interactive data table illustrating findings from a study where bicyclo PGE2 levels were normalized against creatinine in children with malaria, stratified by the presence of co-infections.
| Clinical Group | Plasma bicyclo-PGE2 (pg/mL) | Plasma Creatinine (mg/mL) |
| Malaria Mono-infection [Pf(+)] | 11.3 | 0.45 |
| Malaria with Bacteremia [Pf(+)/Bac(+)] | 4.9 | 0.62 |
| Malaria with HIV-1 [Pf(+)/HIV-1(+)] | 4.9 | 0.75 |
| Data presented as median values. Adapted from a study on co-infection in children with malaria. nih.gov |
Another study focusing on severe malarial anemia demonstrated a significant positive correlation between hemoglobin levels and bicyclo PGE2/creatinine ratios in both plasma and urine, highlighting the importance of this normalization in establishing clinically relevant associations. nih.gov The use of creatinine normalization is a critical step in the analytical methodology for bicyclo PGE2, enhancing the reliability and validity of clinical research findings by providing a standardized measure of its systemic levels. nih.govnih.govoup.com
Pharmacological Research and Therapeutic Explorations
Future Directions and Emerging Research Avenues
Advanced Omics-Based Approaches for Deeper Mechanistic Understanding
The complexity of the PGE2 signaling network necessitates a holistic approach for a deeper understanding of its downstream metabolites, including Bicyclo PGE2. nih.gov Advanced omics technologies are at the forefront of this endeavor, offering system-wide insights into the mechanistic intricacies of the PGE2 pathway. nih.govmdpi.com
Metabolomics: This approach allows for the comprehensive analysis of metabolites in biological systems. metabolomicsworkbench.org Metabolomic studies can precisely quantify levels of PGE2 and its breakdown products like Bicyclo PGE2 in various tissues and fluids, helping to correlate their concentrations with specific disease states. nih.govresearchgate.net For instance, integrated analyses combining metabolomics, transcriptomics, and proteomics have been used to understand the pathogenesis of conditions like Hirschsprung's disease, identifying increased levels of PGE2 and altered expression of its synthesis enzymes and receptors. nih.govresearchgate.nethilarispublisher.com
Proteomics and Phosphoproteomics: These technologies are crucial for mapping the signaling cascades initiated by PGE2. nih.govmdpi.com Phosphoproteomics, in particular, has been instrumental in detailing the PGE2 signaling pathways in immune cells, such as T cells, by identifying key protein phosphorylations that occur upon receptor activation. nih.gov This level of detail helps to understand the temporal regulation and crosstalk between different PGE2 receptor pathways, which ultimately influences the metabolic fate of PGE2 into compounds like Bicyclo PGE2. nih.gov
Transcriptomics: By analyzing gene expression profiles, transcriptomics can reveal how PGE2 signaling alters cellular function at the genetic level. This includes changes in the expression of enzymes involved in PGE2 synthesis and degradation, as well as its receptors. nih.govresearchgate.net Such studies provide a broader context for the physiological or pathological roles that PGE2 and its metabolites play.
Table 1: Advanced Omics Technologies in Prostaglandin (B15479496) Research
| Omics Technology | Application in Bicyclo PGE2 Research | Potential Insights |
|---|---|---|
| Metabolomics | Quantifying Bicyclo PGE2 and related metabolites in biological samples. metabolomicsworkbench.orgnih.gov | Correlation of metabolite levels with disease states; identification of metabolic pathways. |
| Proteomics | Identifying proteins that interact with the PGE2 signaling pathway. mdpi.com | Elucidation of downstream signaling cascades and protein networks. |
| Phosphoproteomics | Mapping phosphorylation events following PGE2 receptor activation. nih.gov | Detailed understanding of signal transduction and pathway crosstalk. nih.gov |
| Transcriptomics | Analyzing gene expression changes in response to PGE2. researchgate.net | Identification of genes and pathways regulated by PGE2 signaling. |
| Integrative Omics | Combining data from multiple omics platforms. nih.govhilarispublisher.com | A holistic view of the role of the PGE2 pathway in complex diseases. |
Development of Novel Analogues and Targeted Modulators
The central role of the PGE2 pathway in inflammation, cancer, and other diseases has driven significant efforts to develop targeted therapies. nih.govmdpi.com This research extends to the potential modulation of its metabolic products.
Novel Analogues: Researchers have synthesized novel analogues of PGE2 designed to have high potency and selectivity for specific E-prostanoid (EP) receptors. nih.gov For example, analogues with modifications to the omega-side chain have been developed that show high selectivity for the EP4 receptor. nih.gov While these are analogues of the parent compound, their development provides a framework for creating stable, long-acting molecules that could mimic or antagonize the downstream signaling environment where Bicyclo PGE2 is formed.
Targeted Modulators: A key strategy involves targeting enzymes in the PGE2 biosynthetic pathway, such as microsomal prostaglandin E synthase-1 (mPGES-1). nih.govarizona.edu Inhibitors of mPGES-1 aim to reduce the production of PGE2 specifically at sites of inflammation or tumorigenesis, thereby lowering the subsequent formation of Bicyclo PGE2. nih.gov Furthermore, antagonists for the four PGE2 receptor subtypes (EP1-4) are being developed to block specific downstream effects of PGE2 signaling. nih.govemory.edu Understanding the specific signaling modalities of each receptor, such as the distinct cAMP production profiles of EP2 and EP4, is crucial for designing efficient and specific immune modulators. nih.govfrontiersin.org
Table 2: Examples of Targeted Modulators in the PGE2 Pathway
| Modulator Type | Target | Therapeutic Goal | Reference |
|---|---|---|---|
| mPGES-1 Inhibitors | Microsomal prostaglandin E synthase-1 | Reduce PGE2 production in inflammation and cancer. | nih.gov |
| EP Receptor Antagonists | EP1, EP2, EP3, or EP4 receptors | Block specific downstream effects of PGE2. | nih.govemory.edu |
| EP Receptor Agonists | EP2 and EP4 receptors | Selectively activate specific receptor pathways. | nih.govdrugbank.com |
| Calcilytics | Calcium-sensing receptor (CaSR) | Modulate the PGE2 pathway in intestinal inflammation. | nih.gov |
Clinical Translation and Diagnostic Tool Development
The stability of Bicyclo PGE2 makes it an attractive candidate for clinical applications, particularly in diagnostics.
Biomarker Development: PGE2 and its metabolites are being investigated as potential biomarkers for various conditions. nih.govresearchgate.net For instance, studies have explored PGE2 levels in pancreatic fluid as a potential marker for chronic pancreatitis, although results suggest it may not be sensitive enough to distinguish between different stages of the disease on its own. nih.govresearchgate.net However, its stable metabolites, including Bicyclo PGE2, could offer more reliable measurements in plasma or urine. nih.gov In oncology, elevated PGE2 levels are found in neoplastic tissues, such as renal cell carcinoma, suggesting a role in tumor development and progression. nih.gov The measurement of stable metabolites could therefore serve as a non-invasive diagnostic or prognostic tool. nih.govfrontiersin.org
Diagnostic Imaging: Emerging research is exploring novel imaging probes to visualize PGE2-overexpressing malignancies. nih.gov One approach involves using radiolabelled cyclodextrins that can form complexes with PGE2. nih.gov These complexes, detectable by positron emission tomography (PET), could serve as diagnostic vectors for PGE2-associated cancers. nih.gov This strategy highlights the potential for translating our understanding of PGE2 metabolism into advanced clinical diagnostic tools. nih.gov
Table 3: Potential Clinical and Diagnostic Applications
| Application Area | Approach | Potential Use | Reference |
|---|---|---|---|
| Oncology | Measurement of PGE2/Bicyclo PGE2 in tissue or fluids. | Biomarker for renal cell carcinoma progression. | nih.gov |
| PET imaging with radiolabelled PGE2-affine probes. | Non-invasive diagnosis of PGE2-positive tumors. | nih.gov | |
| Inflammatory Disease | Measurement of PGE2/Bicyclo PGE2 in pancreatic fluid. | Potential (though limited) biomarker for pancreatitis. | nih.govresearchgate.net |
| Muscular Disease | Exploring PGE2's role in bone-muscle crosstalk. | Development of therapies for muscle wasting diseases. | nih.gov |
Unexplored Physiological and Pathological Roles
While much is known about the pro-inflammatory and pro-tumorigenic roles of PGE2, ongoing research continues to uncover novel and sometimes contradictory functions, which have implications for its metabolite, Bicyclo PGE2.
Neuro-inflammation and Neuroprotection: PGE2 exhibits complex, bifunctional effects in the brain. nih.gov While high concentrations are associated with pro-inflammatory responses, physiological concentrations of PGE2 may exert anti-inflammatory and neuroprotective effects by inhibiting the production of superoxide (B77818) in microglia through a novel, receptor-independent mechanism. nih.govresearchgate.net Further research is needed to understand how these dual roles are balanced and the part that its stable metabolites play in maintaining brain immune homeostasis.
Immune Modulation: The PGE2 pathway is a critical modulator of immune responses. biorxiv.org It can promote tumor immune evasion by regulating various immune cells, including myeloid-derived suppressor cells and T cells. nih.govfrontiersin.org However, it also plays a role in resolving inflammation. researchgate.net Recent studies have shown that PGE2 can directly inhibit the differentiation of regulatory T cells (Tregs) via EP2 and EP4 receptors, suggesting that targeting this pathway could be beneficial in treating immune-mediated inflammation. biorxiv.org
Bone-Muscle Crosstalk: Exciting new research has demonstrated that PGE2, as a factor secreted by bone cells (osteocytes), can accelerate the differentiation of skeletal muscle cells. nih.gov This discovery opens up a new field of investigation into the role of the PGE2 pathway in communication between bone and muscle, with potential therapeutic applications for muscle wasting conditions like sarcopenia. nih.gov
Stress Response: Recent findings indicate that PGE2 can induce a long-lasting inhibition of noradrenergic neurons in the locus coeruleus, a key brain region involved in stress responses. nih.gov This suggests that stress-induced PGE2 may act to suppress neuronal activity and moderate behavioral responses to stressors, revealing a previously unknown role in the central nervous system. nih.gov
Table of Mentioned Compounds
Q & A
Q. How can researchers enhance reproducibility when publishing Bicyclo PGE2 methodologies?
- Methodological Answer : Follow the ARRIVE 2.0 guidelines:
- Detailed protocols : Specify equipment models (e.g., Waters ACQUITY UPLC), software versions, and reagent lot numbers.
- Raw data deposition : Use repositories like Figshare or Zenodo.
- Conflict disclosure : Declare funding sources (e.g., NIH R01 grants) .
Critical Analysis & Knowledge Gaps
Q. What are the limitations of using Bicyclo PGE2 as a stable analog of native PGE2 in signaling studies?
- Methodological Answer : While resistant to 15-PGDH degradation, Bicyclo PGE2 may exhibit altered receptor binding kinetics. Validate functional equivalence via comparative RNA-seq to identify divergently regulated genes (e.g., PTGS2 vs. MMP1) .
Q. How can researchers leverage computational modeling to predict Bicyclo PGE2’s interactions with non-canonical receptors?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of orphan GPCRs (e.g., GPR35). Validate predictions with BRET-based β-arrestin recruitment assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
